molecular formula C17H17FN2O5 B5780957 Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate

Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B5780957
M. Wt: 348.32 g/mol
InChI Key: YOXSGVHBPHUOFI-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate is a chemical compound with the molecular formula C17H17FN2O5. It is known for its unique structural properties, which include a fluorophenyl group and dimethoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate typically involves the reaction of 2-fluoroaniline with 4,5-dimethoxy-2-nitrobenzoic acid, followed by esterification. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, quinones, and substituted phenyl derivatives .

Scientific Research Applications

Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate include:

Uniqueness

The uniqueness of this compound lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research applications .

Biological Activity

Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18F N O4
  • Molecular Weight : 305.32 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

A study investigated the antimicrobial properties of several derivatives of benzoic acid, including this compound. The results indicated significant activity against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli30 μg/mL
Pseudomonas aeruginosa40 μg/mL

These findings suggest that the compound exhibits potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Activity

Another aspect of the biological activity examined was the anti-inflammatory potential of the compound. In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values were found to be:

Cytokine IC50 Value (μM)
TNF-α15 ± 2
IL-612 ± 1

This indicates a promising anti-inflammatory profile, which may be beneficial in treating inflammatory diseases.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound were evaluated on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results showed that the compound exhibited significant cytotoxicity:

Cell Line IC50 Value (μM)
A54920 ± 3
HeLa25 ± 4

These findings suggest that the compound may have potential as an anticancer agent.

While specific mechanisms for this compound are still being elucidated, it is hypothesized that its biological activity may be attributed to the inhibition of key enzymes involved in inflammation and cell proliferation. Further studies are needed to clarify these mechanisms.

Case Studies

Several case studies have reported on the efficacy of similar compounds with structural analogs to this compound. For instance:

  • Case Study on Antimicrobial Efficacy : A derivative with a similar structure was found to exhibit potent activity against MRSA strains, highlighting the potential for developing new antibiotics based on this scaffold.
  • Case Study on Cancer Treatment : Clinical trials involving compounds with similar properties have shown promise in reducing tumor size in patients with advanced lung cancer.

Properties

IUPAC Name

methyl 2-[(2-fluorophenyl)carbamoylamino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5/c1-23-14-8-10(16(21)25-3)13(9-15(14)24-2)20-17(22)19-12-7-5-4-6-11(12)18/h4-9H,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXSGVHBPHUOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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